CDK4/6 Inhibitory Potency: Class-Level Inference Based on Palbociclib Parent Compound
While direct potency data for N-Methyl Palbociclib against CDK4/6 are not publicly reported in peer-reviewed literature, class-level inference from the parent compound Palbociclib establishes the baseline pharmacophore activity. Palbociclib demonstrates potent inhibition with IC50 values of 11 nM (CDK4/Cyclin D3) and 16 nM (CDK6/Cyclin D3) [1]. Comparative analysis with other clinical CDK4/6 inhibitors reveals Palbociclib's CDK4:CDK6 selectivity ratio of approximately 1.3-fold, which is distinct from Ribociclib (8.0-fold selectivity for CDK4 over CDK6) and Abemaciclib (5.5-fold selectivity) [2]. The N-methyl modification on the piperazine ring of N-Methyl Palbociclib is predicted to modulate this activity profile, as this region interacts with the kinase hinge region and influences both binding affinity and isoform selectivity .
| Evidence Dimension | CDK4/6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to differ from parent due to N-methyl modification |
| Comparator Or Baseline | Palbociclib: CDK4 IC50 = 11 nM, CDK6 IC50 = 16 nM; Ribociclib: CDK4 IC50 = 10 nM, CDK6 IC50 = 39 nM; Abemaciclib: CDK4 IC50 = 2 nM, CDK6 IC50 = 10 nM |
| Quantified Difference | Palbociclib CDK4/6 selectivity ratio = 1.3-fold; Ribociclib = 8.0-fold; Abemaciclib = 5.5-fold |
| Conditions | Biochemical kinase assays at ProQinase with 10 μM ATP (CDK4/CycD3) or 30 μM ATP (CDK6/CycD3) |
Why This Matters
Understanding the baseline CDK4/6 inhibition profile is essential for researchers using N-Methyl Palbociclib as a chemical probe to investigate structure-activity relationships and isoform selectivity determinants in the piperazine region of this inhibitor class.
- [1] Fry DW, Harvey PJ, Keller PR, et al. Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Mol Cancer Ther. 2004;3(11):1427-1438. View Source
- [2] Chen P, Lee NV, Hu W, et al. Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Mol Cancer Ther. 2016;15(10):2273-2281. Table 1. View Source
